molecular formula C18H24N4O2 B4360258 1-ethyl-N-isobutyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide

1-ethyl-N-isobutyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B4360258
M. Wt: 328.4 g/mol
InChI Key: WBCNGLOAMGQVKA-UHFFFAOYSA-N
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Description

1-ethyl-N-isobutyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-ethyl-N-isobutyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using ethyl halides in the presence of a base.

    Attachment of the isobutyl group: This can be done through a nucleophilic substitution reaction using isobutyl halides.

    Amidation reaction: The final step involves the reaction of the pyrazole derivative with 3-methylbenzoyl chloride to form the desired amide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-ethyl-N-isobutyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-N-isobutyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-N-isobutyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

  • 1-ethyl-3-methyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-5-carboxamide
  • 1-isopropyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide
  • 1-ethyl-N-isobutyl-4-[(4-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide

These similar compounds share structural features with this compound but differ in the nature and position of substituents on the pyrazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-[(3-methylbenzoyl)amino]-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-5-22-11-15(16(21-22)18(24)19-10-12(2)3)20-17(23)14-8-6-7-13(4)9-14/h6-9,11-12H,5,10H2,1-4H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCNGLOAMGQVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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